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Compound of Interest

Compound Name: Galvinoxyl, free radical

Cat. No.: B107594

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Galvinoxyl free radical, a stable
phenoxyl radical widely utilized in chemical and biological research. This document covers its
fundamental chemical identity, structural details, and key physicochemical properties.
Furthermore, it outlines detailed experimental protocols for its synthesis and its application in
antioxidant assays, providing a valuable resource for laboratory work.

Chemical Identity and Structure

The Galvinoxyl free radical, also known as Coppinger's radical, is a commercially available and
remarkably stable free radical.[1][2] Its stability is attributed to the steric hindrance provided by
the bulky tert-butyl groups and the extensive delocalization of the unpaired electron across its

conjugated Tt-system.[2]
CAS Number: 2370-18-5

The chemical structure of the Galvinoxyl free radical is presented below.
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Chemical Structure of Galvinoxyl Free Radical
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Caption: Chemical structure of the Galvinoxyl free radical.
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Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the Galvinoxyl free radical is provided in the tables

below.

Table 1. General and Physicochemical Properties

phenyl groups)

Property Value Reference(s)
Molecular Formula C29H4102 [1]
Molecular Weight 421.63 g/mol [3]
Appearance Dark re-d to dark purple 2]
crystalline powder
Melting Point 158-159 °C [3]
Storage Temperature 2-8 °C [3]
Redox Potential (Ered) 0.07 V (vs. SCE in MeCN) [4]
Redox Potential (Eox) 2.2V (vs. SCE in MeCN) [4]
Table 2: Spectroscopic and Structural Data
Parameter Value Reference(s)
UV-Vis Amax 430 nm (dominant), 860 nm [4]
Crystal System Monoclinic [1]
Space Group C2/c [1]
C-O Radical Bond Distance 1.27 A [1][5]
C(ar)-CH-C(ar) Bond Angle 134° [11[4115]
Dihedral Angle (between
12° [11[41[5]
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Experimental Protocols

This section provides detailed methodologies for the synthesis of the Galvinoxyl free radical

and its use in a common radical scavenging assay.

Synthesis of Galvinoxyl Free Radical

The Galvinoxyl free radical is typically synthesized by the oxidation of its corresponding parent
phenol, hydrogalvinoxyl.[1] A common method utilizes potassium hexacyanoferrate(lll) as the

oxidizing agent in a biphasic system.
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Synthesis Workflow for Galvinoxyl Free Radical

Preparation

Prepare aqueous solution of KOH and KsFe(CN)e Dissolve hydrogalvinoxyl in diethyl ether

Reaction

Combine the two phases in a flask

i

Stir vigorously in the dark (approx. 1 hour)

i

Observe color change (e.g., to purple)

Work-up and Purification

Separate the organic (diethyl ether) phase

i

Wash organic phase repeatedly with DI water

i

Concentrate the solution using a rotary evaporator

i

Purify by recrystallization or column chromatography

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of Galvinoxyl.
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Materials:

Hydrogalvinoxyl (parent phenol)

Potassium hydroxide (KOH)

Potassium hexacyanoferrate(lll) (KsFe(CN)s)
Diethyl ether

Deionized (DI) water

Round bottom flask

Magnetic stirrer

Protocol:

Prepare the Oxidizing Solution: In a flask, dissolve potassium hydroxide and potassium
hexacyanoferrate(lll) in deionized water.

Prepare the Phenol Solution: In a separate container, dissolve the hydrogalvinoxyl starting
material in diethyl ether.

Reaction: Combine the aqueous oxidizing solution and the organic phenol solution in a round
bottom flask.

Stirring: Stir the two-phase mixture vigorously at room temperature, protected from light, for
approximately 50-60 minutes. The reaction progress can be monitored by a color change of
the solution to a deep purple, indicating the formation of the Galvinoxyl radical.[5]

Work-up: After the reaction is complete, stop the stirring and allow the layers to separate.
Extraction: Carefully separate the organic (diethyl ether) phase, which contains the product.

Washing: Wash the organic phase multiple times with DI water to remove any remaining
inorganic salts.
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e Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g.,
MgSO0a), filter, and concentrate the solution under reduced pressure using a rotary

evaporator to yield the crude product.

 Purification: The crude Galvinoxyl radical can be further purified by recrystallization from a
suitable solvent system (e.g., methanol/diethyl ether) or by column chromatography.[6]

Radical Scavenging Activity Assay (Spectrophotometric
Method)

Galvinoxyl is frequently used to assess the hydrogen-donating ability and radical scavenging
potential of antioxidant compounds. The assay is based on the discoloration of the Galvinoxyl
radical as it is neutralized by the antioxidant.
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Workflow for Galvinoxyl Radical Scavenging Assay

Assay Setup (e.g., in 96-well plate)

Prepare test samples (antioxidants) at various concentrations Prepare a 0.1 mM solution of Galvinoxyl in methanol

\

Add 40 pL of each sample/standard/blank to wells

Réaction and Incubation

Add 160 pL of Galvinoxyl solution to each well

i

Incubate at room temperature in the dark for 120 minutes

Data Acquisitign and Analysis

Measure absorbance at 428 nm using a microplate reader

:

Calculate % inhibition and ICso value

Click to download full resolution via product page
Caption: Workflow for a typical Galvinoxyl scavenging assay.
Materials:
o Galvinoxyl free radical

» Methanol (or other suitable solvent like ethanol)
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Test compounds (potential antioxidants)
Standard antioxidants (e.g., BHT, BHA, Ascorbic Acid)
96-well microplate

Microplate reader

Protocol:

Preparation of Galvinoxyl Solution: Prepare a 0.1 mM solution of Galvinoxyl free radical in
methanol.

Preparation of Test Samples: Prepare a series of dilutions of the test compounds and
standard antioxidants in the same solvent.

Assay Procedure:

o In a 96-well microplate, add 40 uL of the various concentrations of the test samples or
standards to different wells. Include a blank control containing only the solvent.

o To each well, add 160 pL of the 0.1 mM Galvinoxyl solution.
Incubation: Incubate the microplate at room temperature for 120 minutes in the dark.

Measurement: After the incubation period, measure the absorbance of each well at 428 nm
using a microplate reader.

Calculation: The radical scavenging activity is calculated as the percentage of Galvinoxyl
inhibition using the following formula:

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
Where:

o A_control is the absorbance of the control (Galvinoxyl solution without antioxidant).
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o A _sample is the absorbance of the reaction mixture (Galvinoxyl solution with the test
compound).

The ICso value (the concentration of the antioxidant required to scavenge 50% of the
Galvinoxyl radicals) can then be determined by plotting the scavenging activity against the
concentration of the test compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or Electron Spin Resonance, ESR) is a direct and highly sensitive technique for studying

free radicals like Galvinoxyl. It provides information about the electronic structure and the local

environment of the unpaired electron.

Sample Preparation:

Prepare a dilute solution of the Galvinoxyl radical in a suitable solvent (e.g., toluene, ethanol,
or octanol).[4][7] The concentration should be optimized to obtain a good signal-to-noise ratio
without significant line broadening due to spin-spin interactions. A typical starting
concentration is around 0.1 mmol/dm3.[7]

Transfer the solution into a standard EPR quartz capillary tube.

Place the capillary tube into the EPR spectrometer's resonant cavity, ensuring it is positioned
in the most sensitive region.

Generalized Instrument Settings (X-Band CW-EPR): The following are typical starting

parameters for an X-band continuous-wave EPR spectrometer. These settings may require

optimization based on the specific instrument and sample concentration.

Microwave Frequency: ~9.4 GHz

Microwave Power: Low power (e.g., 1-5 mW) is typically used to avoid saturation of the
signal.[8]

Center Field: Approximately 330-340 mT (corresponding to a g-factor of ~2.0)

Sweep Width: Sufficient to cover the entire spectrum (e.g., 5-10 mT).
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e Modulation Frequency: 100 kHz is standard.

¢ Modulation Amplitude: Should be less than the narrowest peak-to-peak linewidth to avoid
signal distortion (e.g., 0.01-0.1 mT).

e Sweep Time: 60-180 seconds.

o Time Constant: Typically set to a fraction of the sweep time divided by the number of data
points (e.g., 0.1-0.3 s).[8]

Data Analysis: The resulting EPR spectrum of Galvinoxyl in solution will show a characteristic
hyperfine splitting pattern. This pattern arises from the interaction of the unpaired electron with
magnetic nuclei in the molecule, primarily the methine proton and the four equivalent aromatic
protons.[1] Analysis of the spectrum can yield information on hyperfine coupling constants and
g-values, which are sensitive to the radical's structure and environment. For radical scavenging
studies, the decrease in the EPR signal intensity over time is monitored to quantify the reaction
rate.[3][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Radical]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107594#galvinoxyl-free-radical-cas-number-and-
chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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